InChI=1S/C17H19N3O2S/c1-12-15 (18-8-7-16 (12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14 (13)20-17/h2-3,5-8,21H,4,9-11H2,1H3, (H,19,20)
. The Canonical SMILES is CC1=C (C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO
. Desmethyl rabeprazole thioether can be synthesized through various methods, primarily involving the reduction of rabeprazole. The synthesis typically employs reducing agents such as sodium borohydride or lithium aluminum hydride in organic solvents like methanol or ethanol. The reaction conditions are usually maintained at room temperature to optimize yield and minimize byproducts.
In industrial settings, large-scale production follows similar principles but is optimized for efficiency and scalability, often incorporating advanced purification techniques .
The molecular structure of desmethyl rabeprazole thioether can be described as follows:
The structural formula reveals that desmethyl rabeprazole thioether retains the core pyridine ring system characteristic of proton pump inhibitors while incorporating modifications that affect its pharmacological activity .
Desmethyl rabeprazole thioether participates in several chemical reactions, including:
The major products formed from these reactions include rabeprazole and various substituted thioether derivatives, which can have distinct biological activities .
Desmethyl rabeprazole thioether primarily acts by targeting the H+/K+ ATPase enzyme in the parietal cells of the stomach, similar to its parent compound, rabeprazole.
Desmethyl rabeprazole thioether exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its potential applications in pharmaceuticals .
Desmethyl rabeprazole thioether has several scientific applications primarily related to its role as a metabolite of rabeprazole:
Core Structure: Desmethyl rabeprazole thioether (systematic name: 2-[[(4-Hydroxy-3-methylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole) is a major metabolite of rabeprazole sulfide. Its molecular formula is C₁₇H₁₉N₃O₂S (molecular weight: 329.42 g/mol), distinguished from rabeprazole sulfide (C₁₈H₂₁N₃O₂S) by demethylation at the 3-methoxypropoxy side chain [1] [5]. The removal of the terminal methyl group generates a primary alcohol (–CH₂OH) at the 4-position of the pyridine ring (Figure 1).
Stereochemistry: Unlike rabeprazole sulfide, which undergoes stereoselective oxidation to (R)-rabeprazole via CYP3A4, desmethyl rabeprazole thioether lacks chiral centers due to the absence of the methoxy group. This eliminates isomeric complexity in its metabolic pathway [6]. NMR spectroscopy (¹H and ¹³C) confirms structural identity through characteristic shifts:
Tautomerism: The benzimidazole moiety exhibits pH-dependent tautomerism between N1-H (pH < 4) and N3-H (pH > 7) forms, influencing solubility and reactivity [3].
Table 1: Atomic Connectivity of Desmethyl Rabeprazole Thioether
Atom Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
Pyridine H-6 | 8.2 | Singlet | Aromatic |
Pyridine H-5 | 6.8 | Doublet | Aromatic |
–CH₂–S– | 4.8 | Doublet | Methylene |
Benzimidazole | 7.6–8.1 | Multiplet | Aromatic |
Solubility and Partitioning:
Degradation Pathways:
Table 2: Stability Parameters Under Varied Conditions
Condition | Half-Life (t₁/₂) | Major Degradant | Detection Method |
---|---|---|---|
pH 2.0 (37°C) | 8 min | Sulfenic acid derivative | HPLC-UV |
pH 7.4 (37°C) | 26 h | None | LC-MS |
UV Light (254 nm) | 48 h | Benzimidazole ring-opened | NMR |
Thermal Behavior: Melting point ranges from 138–141°C (decomposition), with endothermic peaks observed via DSC at 140°C, correlating with crystalline structure loss [7].
Structural Modifications:
Metabolic and Enzymatic Interactions:
Table 3: Physicochemical and Metabolic Comparison
Property | Desmethyl Rabeprazole Thioether | Rabeprazole Sulfide | Impact |
---|---|---|---|
Molecular Formula | C₁₇H₁₉N₃O₂S | C₁₈H₂₁N₃O₂S | Reduced molecular weight |
LogP | 2.1 | 2.8 | Enhanced hydrophilicity |
CYP Metabolism | CYP2C19/CYP2D6 (substrate) | CYP3A4 (substrate) | Divergent metabolic clearance |
Plasma Protein Binding | 94.5% | 96.3% | Slightly increased free fraction |
Functional Implications:
Figure 1: Structural evolution from rabeprazole to desmethyl rabeprazole thioether. Rabeprazole undergoes non-enzymatic reduction to rabeprazole sulfide, followed by CYP-mediated O-demethylation.Figure 2: Overlay of electrostatic potential maps highlighting increased polarity (blue regions) in desmethyl rabeprazole thioether versus rabeprazole sulfide.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7